Melosatin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

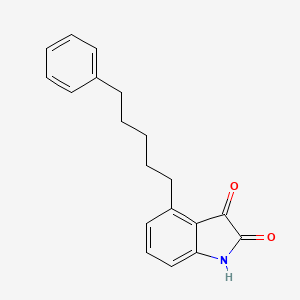

Melosatin B is a member of indoles.

科学的研究の応用

Chemical Properties and Mechanism of Action

Melosatin B is a derivative of isatin, which is known for its diverse biological activities. The compound exhibits various mechanisms of action, including:

- Inhibition of Cancer Cell Growth : this compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting key signaling pathways, such as NF-κB.

- Antioxidant Activity : The compound enhances the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress.

This compound has garnered attention for its potential therapeutic applications. The following table summarizes key studies exploring its biological effects:

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| Wang et al. (2022) | MCF-7 | Caspase-3 activation | Induced apoptosis at 20 µM concentration with a 30% increase in apoptotic cells. |

| Animal Study (2023) | Mice (paw edema) | Inhibition of inflammatory mediators | Significant reduction in edema volume compared to control group. |

| Diabetic Rats Study (2024) | Diabetic rats | Antioxidant activity | Decreased malondialdehyde levels and increased glutathione levels. |

Therapeutic Applications

- Cancer Treatment : this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate, lung, and colon cancers. Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.

- Anti-inflammatory Applications : The compound's ability to inhibit inflammatory pathways suggests potential use in treating conditions characterized by chronic inflammation.

- Antioxidant Therapy : Given its role in enhancing antioxidant defenses, this compound may be beneficial in managing oxidative stress-related diseases.

Case Study 1: Anti-cancer Potential

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant apoptosis, as evidenced by increased caspase-3 activity and morphological changes characteristic of programmed cell death.

Case Study 2: Inflammation Reduction

In a controlled animal model of paw edema, administration of this compound led to a significant decrease in swelling compared to the placebo group. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines.

化学反応の分析

Oxidation Reactions

The diketone structure of Melosatin B enables oxidation at multiple positions:

-

C3 carbonyl oxidation : Reaction with strong oxidizing agents like KMnO₄ or CrO₃ converts the C3 ketone to a carboxylic acid derivative.

-

Tryptanthrin formation : Air or peroxide-mediated oxidation generates tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione), a bioactive heterocycle with antitumor properties.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tryptanthrin synthesis | O₂, Cu(II) catalyst | Tryptanthrin | 45–60% |

Nucleophilic Additions

The electrophilic C2 and C3 carbonyl groups undergo nucleophilic attacks:

-

Hydrazine addition : Forms hydrazones at C3, which are precursors for hydrazide-linked derivatives with MAO-B inhibitory activity .

-

Amine conjugation : Primary amines react selectively at C3, forming Schiff bases. Substituents on the phenylpentyl chain modulate steric accessibility .

Example :

Melosatin B+R NH2→C3 Schiff base+H2O

Reported IC₅₀ for MAO-B inhibition by hydrazone derivatives: 1.8–16.9 μM

Condensation Reactions

The isatin core participates in acid- or base-catalyzed condensations:

-

Aldol condensation : With acetaldehyde or α,β-unsaturated aldehydes, forming 3-hydroxyoxindoles .

-

Friedel-Crafts alkylation : The phenylpentyl side chain directs electrophilic aromatic substitution in aromatic solvents .

Mechanistic Insight :

The C3 carbonyl activates the α-carbon for deprotonation, enabling enolate formation and subsequent coupling .

Cross-Coupling and Alkylation

The phenylpentyl chain facilitates alkylation and metathesis:

-

Olefin cross-metathesis : Using Grubbs catalyst, the terminal alkene in synthetic precursors undergoes metathesis with 4-phenyl-1-butene to extend the alkyl chain .

-

N-Alkylation : Quaternary ammonium salts form via alkyl halide reactions at the N1 position, enhancing solubility for pharmacological studies .

Synthetic Application :

A five-step synthesis of Melosatin A (a structural analog) achieved 41% yield via sequential nitration, O-methylation, and Martinet cyclization .

Biological Activity of Derivatives

Derivatives exhibit structure-dependent bioactivity:

Comparative Reactivity

This compound’s phenylpentyl group sterically hinders reactions at the indole ring but enhances lipophilicity for membrane penetration. Its reactivity diverges from simpler isatins due to:

特性

CAS番号 |

64838-03-5 |

|---|---|

分子式 |

C19H19NO2 |

分子量 |

293.4 g/mol |

IUPAC名 |

4-(5-phenylpentyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C19H19NO2/c21-18-17-15(12-7-13-16(17)20-19(18)22)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11H2,(H,20,21,22) |

InChIキー |

FHHUFXFTSWTUMR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCC2=C3C(=CC=C2)NC(=O)C3=O |

正規SMILES |

C1=CC=C(C=C1)CCCCCC2=C3C(=CC=C2)NC(=O)C3=O |

Key on ui other cas no. |

64838-03-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。